Home > Products > Building Blocks P15468 > Oxyphenbutazone
Oxyphenbutazone - 129-20-4

Oxyphenbutazone

Catalog Number: EVT-278083
CAS Number: 129-20-4
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxyphenbutazone, a pyrazolone derivative, is a pharmacologically active metabolite of phenylbutazone. [, ] It exhibits anti-inflammatory, analgesic, and antipyretic properties. [, ] Within the scope of scientific research, Oxyphenbutazone serves as a valuable tool for investigating various biological processes and interactions.

Phenylbutazone

Compound Description: Phenylbutazone is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. It is metabolized in the liver to produce oxyphenbutazone, its active metabolite. [, , , , , , , , , , , , , ]

γ-Hydroxyphenylbutazone

Compound Description: γ-Hydroxyphenylbutazone is a major metabolite of both phenylbutazone and oxyphenbutazone. [, , ]

Relevance: This compound is formed from both oxyphenbutazone and phenylbutazone through metabolic processes. [, , ] The presence of this common metabolite highlights the metabolic relationship between oxyphenbutazone and phenylbutazone.

Oxyphenbutazone Glucuronide

Compound Description: Oxyphenbutazone glucuronide is a glucuronide conjugate of oxyphenbutazone. It is a major metabolite found in the plasma of dogs after administration of oxyphenbutazone. [, , ]

Relevance: This compound is a metabolite of oxyphenbutazone and demonstrates the metabolic pathway of oxyphenbutazone involving conjugation with glucuronic acid, leading to its excretion. [, , ]

Suxibuzone

Compound Description: Suxibuzone is a nonsteroidal anti-inflammatory drug that acts as a prodrug of phenylbutazone. []

Relevance: Like oxyphenbutazone, suxibuzone is metabolized in the body to produce phenylbutazone, indicating a similar mechanism of action for these drugs. []

4-Hydroxymethylphenylbutazone

Compound Description: 4-Hydroxymethylphenylbutazone is a metabolite specific to suxibuzone administration, highlighting a difference in the early metabolic pathways between suxibuzone and oxyphenbutazone. []

Relevance: While both suxibuzone and oxyphenbutazone are metabolized to phenylbutazone, the presence of 4-Hydroxymethylphenylbutazone as a metabolite unique to suxibuzone indicates a distinct initial metabolic pathway for this compound compared to oxyphenbutazone. []

4-Hydroxymethyloxyphenbutazone Glucuronide

Compound Description: 4-Hydroxymethyloxyphenbutazone glucuronide is a unique metabolite identified after suxibuzone administration, further distinguishing the metabolic pathways of suxibutazone and oxyphenbutazone. []

Relevance: This metabolite, found specifically after suxibutazone administration, indicates a different metabolic route compared to oxyphenbutazone. [] This emphasizes the distinct metabolic fate of suxibuzone despite both being metabolized to phenylbutazone.

Phenylbutazone C-4-Glucuroxide

Compound Description: Phenylbutazone C-4-glucuroxide is a type of glucuronide conjugate of phenylbutazone observed after suxibuzone administration. []

Relevance: This compound is a metabolite of phenylbutazone formed through a specific conjugation pathway at the C-4 position. Its presence after suxibuzone administration highlights the multiple metabolic pathways involved in the breakdown of these drugs. []

Classification and Source

Oxyphenbutazone falls under the classification of pyrazolones, a group of compounds known for their anti-inflammatory effects. It is primarily derived from phenylbutazone through a hydroxylation process at the para position of one of its phenyl rings . The chemical formula for oxyphenbutazone is C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}, with a molar mass of approximately 324.38 g/mol .

Synthesis Analysis

The synthesis of oxyphenbutazone involves several steps:

  1. Condensation Reaction: The process begins with the condensation of a protected aminophenol with nitrobenzene, forming an azo compound.
  2. Reduction: This azo compound is then reduced to yield hydrazobenzene.
  3. Hydroxylation: Finally, hydroxylation occurs at the para position of one of the phenyl rings, resulting in oxyphenbutazone .

Key parameters during synthesis include temperature control and reaction time to ensure high yield and purity.

Molecular Structure Analysis

The molecular structure of oxyphenbutazone can be described as follows:

  • Chemical Formula: C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}
  • Molecular Weight: 324.38 g/mol
  • Structural Characteristics:
    • Contains two phenyl rings connected by a hydrazone linkage.
    • The hydroxyl group (-OH) is positioned at the para location on one of the phenyl rings.

The three-dimensional structure can be visualized using various molecular modeling software, which can help in understanding its interactions with biological targets .

Chemical Reactions Analysis

Oxyphenbutazone participates in several chemical reactions:

  • Aromatic Substitution: The presence of hydroxyl groups allows for electrophilic aromatic substitution reactions.
  • Reduction Reactions: Oxyphenbutazone can undergo reduction under certain conditions, affecting its pharmacological properties.
  • Complex Formation: It has been noted to bind with bacterial siderophores like enterobactin, inhibiting iron uptake in bacteria such as Escherichia coli .

These reactions are critical for understanding both its therapeutic effects and potential side effects.

Mechanism of Action

The mechanism by which oxyphenbutazone exerts its effects involves:

  1. Inhibition of Cyclooxygenase Enzymes: Oxyphenbutazone inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins.
  2. Reduction of Inflammatory Mediators: By decreasing prostaglandin synthesis, oxyphenbutazone reduces inflammation and pain.
  3. Antioxidant Activity: It also exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in tissues .
Physical and Chemical Properties Analysis

Oxyphenbutazone possesses several notable physical and chemical properties:

  • Melting Point: Approximately 96 °C.
  • Solubility: Water solubility is about 60 mg/L at 30 °C.
  • LogP (Octanol-Water Partition Coefficient): Approximately 2.72, indicating moderate lipophilicity.
  • pKa Values: The strongest acidic pKa is around 4.73, indicating it can act as a weak acid in solution .

These properties influence its absorption, distribution, metabolism, and excretion in biological systems.

Applications

Historically, oxyphenbutazone was used for:

  • Pain Management: Specifically for conditions like arthritis and other musculoskeletal disorders.
  • Anti-inflammatory Therapy: Due to its ability to reduce inflammation effectively.

Historical Development & Regulatory Trajectory

Emergence as Phenylbutazone Metabolite in Mid-20th Century Therapeutics

Oxyphenbutazone entered the pharmaceutical landscape not as a deliberately engineered drug, but as an active oxidative metabolite of phenylbutazone—a compound initially developed by the Swiss pharmaceutical company Geigy in 1949. When phenylbutazone (marketed as Butazolidin) was introduced in 1952, it promised a cost-effective alternative to cortisone for treating rheumatoid arthritis and inflammatory conditions. Early clinical observations revealed that phenylbutazone underwent hepatic hydroxylation, converting it to oxyphenbutazone, which retained significant anti-inflammatory and analgesic properties [1] [8]. By the late 1950s, oxyphenbutazone was isolated and marketed independently under brand names like Tandearil and Oxalid, capitalizing on its slightly improved solubility and comparable efficacy to its parent compound. Its structural relationship to phenylbutazone positioned it within the pyrazolone derivative class, sharing chemical similarities with aminopyrine (Pyramidon), an earlier anti-inflammatory agent withdrawn due to agranulocytosis risks [1] [2].

Global Market Withdrawal Dynamics (1984–1985): Regulatory Case Studies

The regulatory demise of oxyphenbutazone was swift and geographically coordinated, driven by accumulating evidence of severe adverse effects unrelated to efficacy. Key withdrawal milestones included:

Table 1: Global Withdrawal Timeline of Oxyphenbutazone (1984–1985)

Country/RegionWithdrawal YearRegulatory BodyPrimary Catalyst
United Kingdom1984Committee on Safety of MedicinesHematotoxicity surveillance data
United States1985FDAPost-marketing adverse event reports
Canada1985Health CanadaAlignment with U.S./EU actions
European Markets1984–1985National AgenciesWHO safety advisories

This withdrawal cascade exemplified transnational regulatory alignment in pharmaceutical policy. The U.K.'s Committee on Safety of Medicines initiated the first action in 1984 after epidemiological studies linked oxyphenbutazone to fatal bone marrow depression. The U.S. FDA followed in 1985, citing its authority under the Drug Efficacy Study Implementation (DESI) review. Notably, these decisions reflected a broader shift toward post-marketing surveillance as a regulatory tool, contrasting with the drug's initial approval based on limited clinical data [1] [2] [9]. The withdrawals occurred despite opposition from rheumatology specialists who argued for its utility in treatment-refractory cases, highlighting tensions between clinical experience and population-level risk assessment [1].

Post-Withdrawal Persistence in Generic Pharmaceutical Landscapes

Despite formal market exits, oxyphenbutazone persisted in global pharmaceutical supply chains through three key mechanisms:

  • Generic Manufacturing Legacies: In countries with less stringent regulatory frameworks (e.g., India, Argentina), generic versions remained available as "non-innovator biologics" or legacy drugs. These were often manufactured by local firms leveraging existing synthesis protocols [6].
  • Veterinary Diversion: Like phenylbutazone ("bute"), which transitioned to equine medicine post-human withdrawal, oxyphenbutazone saw limited veterinary applications, though this was constrained by its metabolic profile [1].
  • Supply Chain Residuals: Batch production for export markets continued until regulatory pressures intersected with commercial viability. A 1986 study noted residual inventory in Caribbean and Southeast Asian pharmacies years after U.S./EU withdrawals [9].

Table 2: Post-Withdrawal Market Presence Drivers

FactorImpact LevelExample RegionsRegulatory Status
Transitional GenericsHighIndia, ArgentinaNational formulary retention
Parallel Trade ChannelsModerateMexico, ThailandOTC availability
Compounded FormulationsLowSoutheast AsiaUnregulated

This persistence illustrates the asynchrony in global drug regulation. While oxyphenbutazone vanished from formularies in high-income countries, it remained available elsewhere as a low-cost anti-inflammatory agent. Its inclusion in the WHO's List of Withdrawn Drugs (1999) further stigmatized its use, yet generic manufacturers in India continued production until patent cliffs for newer NSAIDs eroded profitability [2] [6].

Properties

CAS Number

129-20-4

Product Name

Oxyphenbutazone

IUPAC Name

4-butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3

InChI Key

HFHZKZSRXITVMK-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Solubility

ANHYDROUS CRYSTALS FROM ETHER & PETROLEUM ETHER WITH MP 124-125 °C; ACIDIC REACTION; MP 96 °C; FORMS WATER-SOL SODIUM SALT; SOL IN ETHANOL, METHANOL, CHLOROFORM, BENZENE, ETHER /MONOHYDRATE/
VERY SLIGHTLY SOL IN WATER; FREELY SOL IN ACETONE

Synonyms

Diflamil
Hydroxyphenylbutazone
Oxyphenbutazone
Oxyphenylbutazone
Tanderil

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.